N-(3-fluoro-4-methylphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide
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Overview
Description
N-(3-fluoro-4-methylphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a fluorine atom, a methyl group, and a propoxy group attached to a phenyl ring, along with a propyl group and a carboxamide group attached to a pyrazole ring. The unique structural features of this compound make it an interesting subject for various scientific research applications.
Preparation Methods
The synthesis of N-(3-fluoro-4-methylphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with an appropriate 1,3-diketone under acidic or basic conditions.
Introduction of the propoxy group: This step involves the alkylation of the pyrazole ring with a propyl halide in the presence of a base such as potassium carbonate.
Attachment of the fluoromethylphenyl group: This can be done through a nucleophilic aromatic substitution reaction, where the pyrazole derivative reacts with a fluoromethylphenyl halide.
Formation of the carboxamide group: The final step involves the reaction of the intermediate compound with an appropriate amine to form the carboxamide group.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of automated synthesis equipment to scale up the production process.
Chemical Reactions Analysis
N-(3-fluoro-4-methylphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper(I) iodide. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(3-fluoro-4-methylphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3-fluoro-4-methylphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to the accumulation of specific metabolites and subsequent biological effects. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound.
Comparison with Similar Compounds
N-(3-fluoro-4-methylphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide can be compared with other similar compounds, such as:
N-(3-fluoro-4-methylphenyl)-6-(trifluoromethyl)-3-pyridinecarboxamide: This compound has a similar fluoromethylphenyl group but differs in the presence of a pyridine ring and a trifluoromethyl group.
N-(3-fluoro-4-methylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide: This compound contains a similar fluoromethylphenyl group but has a different core structure with a quinazolinone ring.
N-(3-fluoro-4-methylphenyl)-N-methyl-N-(2-methyl-2-phenylpropyl)-2-(3-pyridinyl)-4,6-pyrimidinediamine: This compound also features a fluoromethylphenyl group but includes a pyrimidine ring and additional substituents.
The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activities, which may differ from those of the similar compounds listed above.
Properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-3-propoxy-1-propylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FN3O2/c1-4-8-21-11-14(17(20-21)23-9-5-2)16(22)19-13-7-6-12(3)15(18)10-13/h6-7,10-11H,4-5,8-9H2,1-3H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAJCOGGEORSZMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)OCCC)C(=O)NC2=CC(=C(C=C2)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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